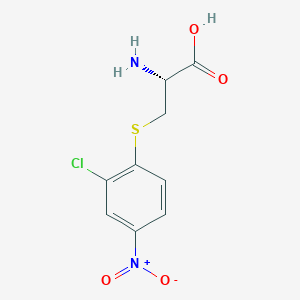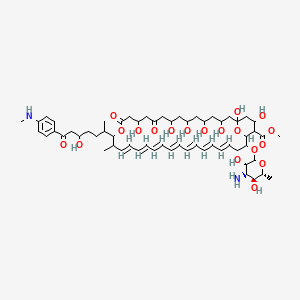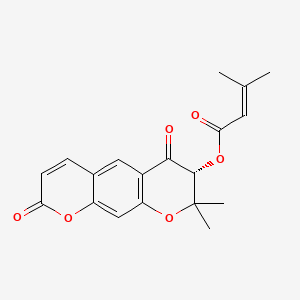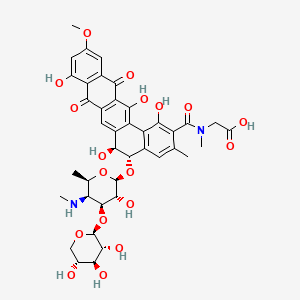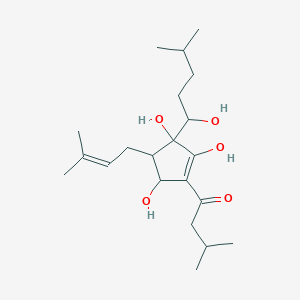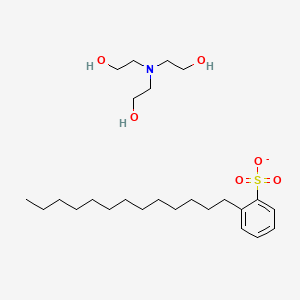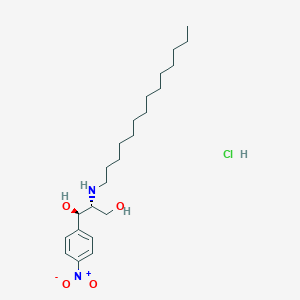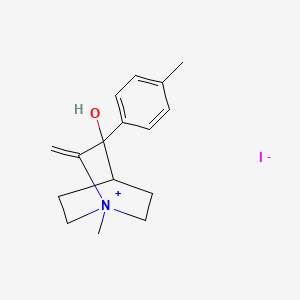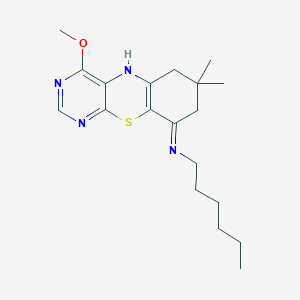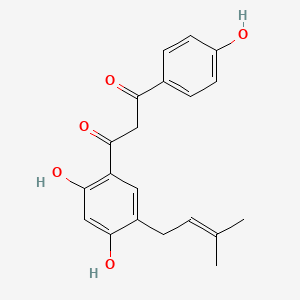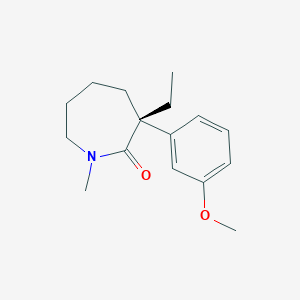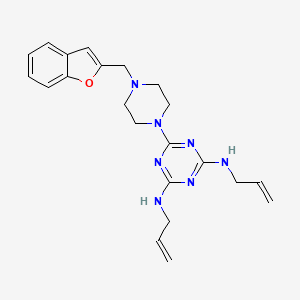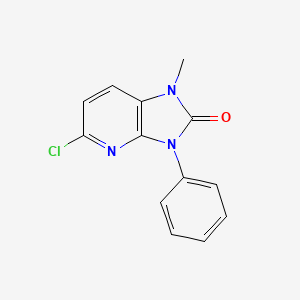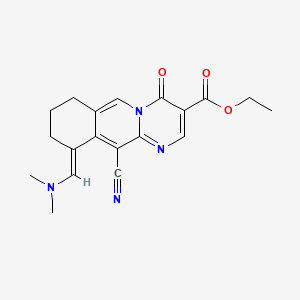
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5640138 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Métodos De Preparación
The synthesis of BRN 5640138 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures to yield the desired product. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
BRN 5640138 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
BRN 5640138 has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it is being investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. Industrially, it is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of BRN 5640138 involves its interaction with specific molecular targets, leading to changes in biochemical pathways. It can bind to enzymes or receptors, altering their activity and resulting in various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
BRN 5640138 is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include those with analogous functional groups or similar molecular frameworks. BRN 5640138 often exhibits distinct properties that make it more suitable for certain applications. For example, its stability under specific conditions may be superior to that of related compounds, making it a preferred choice in certain industrial processes.
Conclusion
BRN 5640138 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Propiedades
Número CAS |
93587-49-6 |
|---|---|
Fórmula molecular |
C19H20N4O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
ethyl (10E)-11-cyano-10-(dimethylaminomethylidene)-4-oxo-8,9-dihydro-7H-pyrimido[1,2-b]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-19(25)15-9-21-17-14(8-20)16-12(10-22(2)3)6-5-7-13(16)11-23(17)18(15)24/h9-11H,4-7H2,1-3H3/b12-10+ |
Clave InChI |
CQCJCCKEXOWXGI-ZRDIBKRKSA-N |
SMILES isomérico |
CCOC(=O)C1=CN=C2C(=C\3C(=CN2C1=O)CCC/C3=C\N(C)C)C#N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCCC3=CN(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
